N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine
Overview
Description
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine, a derivative of indole, is known to interact with various targets. Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Therefore, the primary target of this compound is tubulin, a protein that is crucial for cell division and structure.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. By preventing the polymerization of tubulin, the compound can halt the cell cycle and inhibit cell proliferation .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle, specifically the G2/M phase . This phase is when the cell prepares for division, and disruption of this phase can lead to cell cycle arrest and apoptosis . Therefore, the compound’s action on tubulin can have downstream effects on cell proliferation and survival.
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has antiproliferative activities against various cancer cell lines . For example, compound 7d, a derivative of this compound, demonstrated potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methylindole with a suitable cyclopropanamine derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine can undergo various chemical reactions including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives .
Scientific Research Applications
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in various industrial processes
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-2-boronic acid: Used in Suzuki-Miyaura coupling reactions.
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline: Contains a similar indole moiety and is used in various chemical applications.
Uniqueness
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is unique due to the presence of both the indole and cyclopropanamine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler indole derivatives .
Properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVNYRFQQSGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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